molecular formula C18H11NO5 B2502692 (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one CAS No. 140399-53-7

(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B2502692
CAS No.: 140399-53-7
M. Wt: 321.288
InChI Key: QFXNRCNXTVYFLC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H11NO5 and its molecular weight is 321.288. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity in Cancer Research

(E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one and its derivatives have been investigated for their cytotoxic properties against cancer cells. For instance, Mahdavi et al. (2016) synthesized novel chromenone derivatives with 4-nitrophenoxy phenyl acryloyl moiety, showing cytotoxicity against human breast cancer cell line MDA-MB-231 (Mahdavi et al., 2016).

Antimalarial Potential

Research by Patel et al. (2012) identified the antimalarial potential of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones, including this compound. This compound exhibited significant inhibitory potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).

Antioxidant Activity

Shatokhin et al. (2021) explored the synthesis and antioxidant activity of derivatives of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one, finding that these compounds demonstrated significant antiradical activity (Shatokhin et al., 2021).

Sensor Development

In the development of chemical sensors, Jo et al. (2014) and Gómez et al. (2018) utilized chromen-2-one derivatives for the selective detection of metal ions and sulfite derivatives in various applications, including environmental monitoring and bioimaging (Jo et al., 2014); (Gómez et al., 2018).

Biological Activity Study

Azab et al. (2016) reported the use of 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one as a precursor for synthesizing new azole systems with potential biological activities, demonstrating high antimicrobial activity (Azab et al., 2016).

Chemical Synthesis Techniques

Xu et al. (2015) and Alonzi et al. (2014) focused on the synthesis techniques involving this compound derivatives, demonstrating efficient and environmentally friendly methods for producing these compounds (Xu et al., 2015); (Alonzi et al., 2014).

Antimicrobial Investigations

Research into the antimicrobial properties of 4-arylglyoxal-chromene derivatives, including this compound, has shown efficacy against bacteria like Escherichia coli, highlighting their potential in antimicrobial applications (Khaligh, 2017).

Properties

IUPAC Name

3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c20-16(10-7-12-5-8-14(9-6-12)19(22)23)15-11-13-3-1-2-4-17(13)24-18(15)21/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXNRCNXTVYFLC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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